molecular formula C7H13NOS2 B1664812 Alyssin CAS No. 646-23-1

Alyssin

Cat. No.: B1664812
CAS No.: 646-23-1
M. Wt: 191.3 g/mol
InChI Key: IUUQPVQTAUKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alyssin is a sulforaphane homolog and an antioxidant. It is a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. This compound is known for its ability to induce phase II detoxification enzymes and increase nuclear factor erythroid 2-related factor 2 (Nrf2) levels in adenocarcinoma cells. This compound has shown potential in reducing the metabolism of polycyclic aromatic hydrocarbons, thereby suppressing the risk of carcinogenesis in vitro .

Scientific Research Applications

Alyssin has diverse applications in scientific research, including:

Mechanism of Action

Target of Action

Alyssin, an isothiocyanate found in W. japonica, has diverse biological activities . It primarily targets the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . These enzymes are involved in the metabolism of various substances, including drugs and toxins. This compound also targets bacteria such as B. subtilis, methicillin-sensitive S. aureus, methicillin-resistant S. aureus (MRSA), and E. coli, as well as the plant pathogenic fungus A. niger .

Mode of Action

This compound acts by directly inhibiting the activity of the CYP isoforms CYP1A1 and CYP1A2 . This inhibition is induced by the polycyclic aromatic hydrocarbons (PAHs) anthracene and dibenzo [a,h]anthracene in MCF-7 breast cancer cells . This compound also exhibits antimicrobial activity against certain bacteria and fungi .

Biochemical Pathways

This compound affects several biochemical pathways. It induces phase II enzymes, increasing Nrf2 activity . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. This compound also decreases the enzymatic metabolism of PAHs, reducing carcinogenic risk .

Pharmacokinetics

It is known to be soluble in water, dmso, ethanol, and chloroform , which may influence its bioavailability.

Result of Action

This compound has been shown to inhibit the proliferation of HCT116 colon cancer cells . It also inhibits platelet aggregation induced by ADP or arachidonic acid . Furthermore, it increases intracellular reactive oxygen species (ROS) and suppresses tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and therefore its bioavailability . .

Biochemical Analysis

Biochemical Properties

Alyssin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to increase intracellular reactive oxygen species (ROS) and cause tubulin depolymerization in HepG2 cells . These interactions lead to cell-cycle arrest and apoptosis, highlighting this compound’s potential as an anticancer agent. Additionally, this compound exhibits antibacterial properties against bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In HepG2 cells, this compound increases intracellular ROS levels, leading to oxidative stress and subsequent cell death through apoptosis and necrosis . This compound also affects tubulin polymerization, resulting in cell-cycle arrest in the S and G2/M phases . These effects underscore this compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound increases intracellular ROS, which induces oxidative stress and damages cellular components . It also inhibits tubulin polymerization, disrupting the microtubule network and leading to cell-cycle arrest . These molecular interactions contribute to this compound’s anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its anticancer activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound has been observed to cause sustained increases in ROS levels and prolonged cell-cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity without significant toxicity . At higher doses, this compound may cause adverse effects, including increased oxidative stress and potential toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and detoxification . This compound’s ability to increase ROS levels and inhibit tubulin polymerization underscores its role in these metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . This compound’s distribution within cells is crucial for its anticancer effects, as it needs to reach target sites to exert its activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its ability to interact with biomolecules and exert its effects, particularly in inducing oxidative stress and disrupting the microtubule network.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alyssin can be synthesized through the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The hydrolysis is catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, including this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of glucosinolates from plant sources followed by enzymatic hydrolysis. The process typically includes steps such as grinding the plant material, extracting the glucosinolates using solvents, and then treating the extract with myrosinase to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Alyssin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Alyssin is similar to other isothiocyanates such as sulforaphane and iberin. this compound is unique in its specific structure and the length of its carbon chain, which influences its biological activity. For example, while sulforaphane is known for its potent anticancer properties, this compound has shown a distinct ability to inhibit cytochrome P450 enzymes and reduce the metabolism of polycyclic aromatic hydrocarbons .

List of Similar Compounds

Properties

IUPAC Name

1-isothiocyanato-5-methylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQPVQTAUKPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983213
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-23-1
Record name Alyssin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALYSSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alyssin
Reactant of Route 2
Alyssin
Reactant of Route 3
Reactant of Route 3
Alyssin
Reactant of Route 4
Reactant of Route 4
Alyssin
Reactant of Route 5
Alyssin
Reactant of Route 6
Reactant of Route 6
Alyssin
Customer
Q & A

Q1: What is Alyssin and how does it exert anticancer activity?

A1: this compound is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that this compound achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), this compound exhibited potent anticancer effects by elevating intracellular ROS levels. [] this compound's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []

Q2: How does the structure of this compound compare to sulforaphane, and how do these structural differences impact their activity?

A2: this compound and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. This compound possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that this compound generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.

Q3: Does this compound interact with the androgen receptor (AR), and what are the implications for prostate cancer?

A3: Yes, research indicates that this compound can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While this compound itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []

Q4: Does this compound exhibit synergistic effects when combined with other anticancer drugs?

A4: Yes, studies have shown that this compound can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of this compound and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []

Q5: How does this compound compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?

A5: Research suggests that this compound and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, this compound demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by this compound highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.